molecular formula C7H8ClNO2 B1403380 Ethyl 4-chloro-1H-pyrrole-2-carboxylate CAS No. 1254110-74-1

Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Cat. No. B1403380
M. Wt: 173.6 g/mol
InChI Key: PSYBXZKEVKPOFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including Ethyl 4-chloro-1H-pyrrole-2-carboxylate, often involves aldol condensation . For instance, ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate can be synthesized with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-1H-pyrrole-2-carboxylate can be represented by the SMILES string CCOC(=O)c1ccc[nH]1 . The InChI code for this compound is 1S/C7H9NO2/c1-2-10-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is a solid at room temperature . It has a molecular weight of 165.6 g/mol. The compound’s storage temperature is 4°C .

Scientific Research Applications

Synthesis and Development of Novel Compounds

Ethyl 4-chloro-1H-pyrrole-2-carboxylate plays a crucial role in synthesizing various novel pyrrole derivatives. For instance, the reaction of ethyl 2-chloroacetoacetate and its 4-chloro isomer with cyanoacetamide, catalyzed by triethylamine, produces high yields of ethyl 4-cyano-2-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, enabling access to a library of important pyrrole systems (Dawadi & Lugtenburg, 2011). Similarly, reactions involving ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and substituted hydrazines demonstrate the compound’s versatility in creating regioisomeric pyrazoles (Mikhed’kina et al., 2009).

Spectroscopic and Quantum Chemical Analysis

In the realm of spectroscopy and quantum chemistry, derivatives of Ethyl 4-chloro-1H-pyrrole-2-carboxylate are examined for structural evaluation and chemical reactivity. A study on ethyl 4-[3-(4-chloro-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECADPC) and its nitro-substituted counterpart involved conformational analysis and quantum theory of atoms in molecules (QTAIM), highlighting its potential in non-linear optical (NLO) applications due to its transparency in the visible region and significant static first hyperpolarizability values (Singh et al., 2015).

Synthetic Methods and Industrial Applications

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is also significant in improving synthetic methods for industrial production. For example, a study demonstrated an enhanced method for synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, starting from pyrrole and achieving a high total yield, suitable for industrial scale (Rong-xin, 2011).

Antimicrobial Agent Development

Ethyl 4-chloro-1H-pyrrole-2-carboxylate derivatives have been investigated as potential antimicrobial agents. A study focused on ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, transformed into carbamides, revealed significant anti-staphylococcus and antifungal activities, marking their potential in antimicrobial research (Biointerface Research in Applied Chemistry, 2020).

Safety And Hazards

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is classified as harmful and has the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and removing all sources of ignition .

properties

IUPAC Name

ethyl 4-chloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBXZKEVKPOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Rane, VN Telvekar - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
… It was further converted in to ethyl ester which was chlorinated using sulfuryl chloride in ether to give ethyl-4-chloro-1H-pyrrole-2-carboxylate 3. 4,5-Dichoro-1H-pyrrole-2-carboxylate 5 …
Number of citations: 91 www.sciencedirect.com

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